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  • Product: 4-Bromothiophene-3-carbonyl chloride
  • CAS: 72899-51-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 4-Bromothiophene-3-carbonyl chloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-Bromothiophene-3-carbonyl chloride, a key intermediate in pharmaceutical and materials science research. Given the general lack of publi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-Bromothiophene-3-carbonyl chloride, a key intermediate in pharmaceutical and materials science research. Given the general lack of publicly available, quantitative solubility data for this specific compound, this document emphasizes predictive principles based on its physicochemical properties and provides a robust experimental framework for determining its solubility empirically.

Executive Summary

4-Bromothiophene-3-carbonyl chloride is a reactive, polyfunctional molecule whose solubility is dictated by a balance of polar and nonpolar characteristics, and significantly influenced by its reactivity. This guide establishes a predictive framework suggesting that the compound will exhibit favorable solubility in moderately polar, aprotic solvents such as chlorinated hydrocarbons and ethers. A critical consideration is the high reactivity of the acyl chloride functional group, which readily reacts with protic solvents (e.g., alcohols, water), leading to compound degradation.[1][2] Therefore, solvent selection is not merely a question of dissolution but of maintaining the compound's chemical integrity. A detailed, step-by-step protocol for the experimental determination of solubility using the isothermal shake-flask method is provided to empower researchers to generate precise data for their specific applications.[3]

Physicochemical Properties of 4-Bromothiophene-3-carbonyl chloride

Understanding the molecular structure and properties of 4-Bromothiophene-3-carbonyl chloride is fundamental to predicting its behavior in various solvents.

PropertyValue / DescriptionSource
Molecular Formula C₅H₂BrClOS[4]
Molecular Weight 229.50 g/mol N/A
Melting Point 67.5-69 °C[4]
Boiling Point (Predicted) 251.1 ± 20.0 °C[4]
Structure A thiophene ring substituted with a bromine atom at the 4-position and a carbonyl chloride group at the 3-position.N/A

The key features influencing solubility are:

  • The Bromothiophene Ring: This heterocyclic aromatic system contributes to the molecule's nonpolar character and potential for π-π stacking interactions.

  • The Carbonyl Chloride Group (-COCl): This is a highly polar and reactive functional group. The electronegative oxygen and chlorine atoms create a significant partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack.[2][5]

  • The Bromine Atom: As a halogen, it adds to the molecular weight and contributes to the overall polarizability of the molecule.

Predictive Solubility Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Predicted Solubility in Common Organic Solvents

The following table provides a predicted solubility profile for 4-Bromothiophene-3-carbonyl chloride based on solvent properties.

Solvent ClassRepresentative SolventsPolarityPredicted SolubilityRationale & Reactivity Concerns
Nonpolar Aprotic Hexane, Toluene, CyclohexaneLowLow to ModerateThe nonpolar nature of the solvent will poorly solvate the polar carbonyl chloride group. Toluene may offer slightly better solubility due to potential π-π interactions with the thiophene ring.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF)Moderate to HighHigh These solvents offer the best balance. Their polarity can effectively solvate the polar -COCl group without having reactive protons. DCM and Chloroform are often excellent initial choices. THF and Ethyl Acetate are also predicted to be effective.
Polar Protic Methanol, Ethanol, Water, Acetic AcidHighSoluble but Reactive NOT RECOMMENDED for storage or inert applications. The acyl chloride will react vigorously with these solvents to form the corresponding ester, carboxylic acid, or anhydride.[1][2][7] This is a chemical transformation, not just dissolution. Use only if the reaction product is the desired outcome.

This predictive framework can be visualized as a decision-making process for solvent selection.

G cluster_0 Solvent Selection Workflow cluster_1 Inert Applications cluster_2 Reactive Synthesis start Define Application Goal q1 Is preservation of the -COCl group required? start->q1 aprotic Select Polar Aprotic Solvent q1->aprotic Yes protic Select Protic Solvent (as a reactant) q1->protic No examples e.g., Dichloromethane, Chloroform, THF, Toluene aprotic->examples products e.g., Methanol -> Methyl Ester Water -> Carboxylic Acid protic->products

Caption: Workflow for selecting an appropriate solvent for 4-Bromothiophene-3-carbonyl chloride.

Reactivity in Protic Solvents: A Critical Consideration

The primary factor governing the use of 4-Bromothiophene-3-carbonyl chloride in solution is the reactivity of the acyl chloride group. Acyl chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution.[1]

  • With Alcohols: The reaction with an alcohol (e.g., methanol, ethanol) yields an ester. This reaction is often rapid at room temperature.[8]

  • With Water: Hydrolysis occurs vigorously to form the corresponding carboxylic acid (4-Bromothiophene-3-carboxylic acid) and hydrochloric acid fumes.[1][2] This necessitates handling the compound in anhydrous (dry) conditions.

  • With Amines: The compound will react quickly with primary and secondary amines to form amides.[1]

This high reactivity means that for any application where the integrity of the 4-Bromothiophene-3-carbonyl chloride is required (e.g., as a starting material for a Grignard reaction or a Friedel-Crafts acylation), the use of protic solvents must be strictly avoided.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following protocol, based on the well-established saturation shake-flask method, is recommended.[3] This method determines the thermodynamic solubility, which is the equilibrium concentration of a solute in a solvent at a given temperature.

Materials and Equipment
  • 4-Bromothiophene-3-carbonyl chloride

  • Selected anhydrous organic solvent(s)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL)

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

G A 1. Preparation Add excess solid to a known volume of solvent in a vial. B 2. Equilibration Seal and agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow suspension to settle. Filter an aliquot of the supernatant through a 0.22 µm syringe filter. B->C D 4. Dilution Accurately dilute the clear filtrate with the same solvent to a concentration within the analytical range. C->D E 5. Quantification Analyze the diluted sample using a pre-calibrated HPLC or GC method. D->E F 6. Calculation Calculate the original concentration using the dilution factor. E->F

Caption: Step-by-step workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology
  • Preparation of Stock Standards: Prepare a set of standard solutions of 4-Bromothiophene-3-carbonyl chloride in the chosen solvent at known concentrations to create a calibration curve for the analytical method (HPLC/GC).

  • Sample Preparation: Add an excess amount of solid 4-Bromothiophene-3-carbonyl chloride to a vial containing a precisely known volume of the anhydrous solvent (e.g., 2 mL). "Excess" means that undissolved solid should be clearly visible after equilibration.[3]

  • Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe and immediately pass it through a solvent-compatible 0.22 µm filter into a clean vial. This step is crucial to separate the dissolved solute from any undissolved solid particles.[9]

  • Dilution and Analysis: Accurately perform a serial dilution of the clear filtrate to bring the concentration into the linear range of the analytical instrument's calibration curve. Analyze the final diluted sample using a validated HPLC or GC method.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the solubility of 4-Bromothiophene-3-carbonyl chloride in the solvent at the specified temperature. The result is typically expressed in mg/mL or mol/L.

Conclusion

While specific quantitative solubility data for 4-Bromothiophene-3-carbonyl chloride is not widely published, a strong predictive framework can be established based on its molecular structure. It is predicted to be most soluble in moderately polar aprotic solvents like dichloromethane, THF, and chloroform. The compound's high reactivity with protic solvents is a critical handling and application parameter, precluding their use in non-reactive scenarios. For researchers requiring precise solubility values for process development, crystallization, or formulation, the provided experimental protocol offers a reliable and accurate method for empirical determination. This blend of theoretical prediction and practical methodology provides a comprehensive guide for scientists and professionals working with this versatile chemical intermediate.

References

  • Rowan. Predicting Solubility. Available at: [Link]

  • AIChE. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Available at: [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). Available at: [Link]

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols - A Level Chemistry. Available at: [Link]

  • Bentz, J. et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T. Laboratory Journal. Available at: [Link]

  • Doc Brown's Chemistry. reaction of acid/acyl chlorides with alcohols nucleophilic addition elimination substitution mechanism. Available at: [Link]

  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • ChemBK. 4-BROMOTHIOPHENE-3-CARBONYL CHLORIDE. Available at: [Link]

  • Chemicool. Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Available at: [Link]

Sources

Exploratory

physical state and appearance of 4-Bromothiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physical State, Characterization, and Handling of 4-Bromothiophene-3-carbonyl Chloride

CAS: 72899-51-5 Formula: C₅H₂BrClOS Molecular Weight: 225.49 g/mol [1][2][3]

Executive Summary: Compound Identity & Significance

4-Bromothiophene-3-carbonyl chloride is a critical electrophilic intermediate employed in the synthesis of complex heterocyclic pharmaceuticals.[2] It serves as a thiophene bioisostere for phenyl rings in drug design, particularly in the development of kinase inhibitors and antibiotics.[4]

Unlike its non-halogenated analogs which are often liquids, the introduction of the bromine atom at the 4-position significantly alters the crystal lattice energy, rendering this compound a low-melting solid under standard conditions.[2] However, its physical appearance is highly dependent on purity and thermal history, frequently presenting as a supercooled liquid or semi-solid in laboratory settings.[4]

Physical State and Appearance

The physical characterization of 4-Bromothiophene-3-carbonyl chloride is nuanced due to its tendency to supercool and its sensitivity to moisture.[2]

PropertyValue / DescriptionTechnical Context
Physical State (Pure) Crystalline Solid At >98% purity, it crystallizes.[2]
Physical State (Crude) Oil or Semi-Solid Impurities (unreacted SOCl₂ or acid precursor) depress the melting point.[4]
Melting Point 67.5 – 69.0 °C Distinctly higher than thiophene-3-carbonyl chloride (MP ~53°C).[2][4]
Boiling Point ~251 °C (Predicted)Decomposition often occurs before boiling at atmospheric pressure.[4]
Color Off-white to Pale Yellow Darkens to brown/red upon oxidation or hydrolysis.[2]
Odor Pungent / Acrid Characteristic of acid chlorides; releases HCl fumes upon contact with moist air.[2][4]
Density 1.855 ± 0.06 g/cm³ High density attributed to the heavy bromine substituent.[2][4]
Macroscopic Analysis: The "Purity Indicator"
  • High Purity: Appears as defined, off-white needles or prisms.[2]

  • Degraded/Impure: Appears as a yellow, viscous oil or a "wet" sticky solid.[4] This transition is a visual indicator of hydrolysis (formation of carboxylic acid) or residual solvent entrapment.[4]

Synthesis & Isolation Protocol

Expertise Note: Commercial availability of the acid chloride is often limited due to its hydrolytic instability.[2][4] The industry standard is to generate it in situ or isolate it immediately prior to use from the stable precursor, 4-bromothiophene-3-carboxylic acid .[2]

Reaction Pathway

The conversion utilizes Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).[4] The Oxalyl Chloride route is preferred for high-value synthesis as it avoids the thermal stress of distilling off high-boiling SOCl₂.[2]

SynthesisWorkflow cluster_conditions Critical Conditions Acid 4-Bromothiophene- 3-carboxylic acid (Solid, Stable) Inter Tetrahedral Intermediate Acid->Inter Chlorination Reagent Oxalyl Chloride + cat. DMF (DCM Solvent) Reagent->Inter Product 4-Bromothiophene- 3-carbonyl chloride (Low-Melting Solid) Inter->Product Collapse Byproducts Gases: CO, CO₂, HCl Inter->Byproducts Off-gassing Anhydrous (<50 ppm H₂O) Anhydrous (<50 ppm H₂O) Inert Atmosphere (Ar/N₂) Inert Atmosphere (Ar/N₂)

Figure 1: Generation of 4-Bromothiophene-3-carbonyl chloride via the Oxalyl Chloride route.[2][4] Note the evolution of gases requires distinct venting.[2][4]

Step-by-Step Protocol (Oxalyl Chloride Method)
  • Suspension: Suspend 1.0 eq of 4-bromothiophene-3-carboxylic acid in anhydrous Dichloromethane (DCM) under Argon.

  • Activation: Add catalytic DMF (1-2 drops). Mechanism: DMF forms the reactive Vilsmeier-Haack intermediate, accelerating the reaction.[2][4]

  • Addition: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir until gas evolution ceases (1–2 hours). The suspension should become a clear solution.

  • Isolation: Concentrate in vacuo.

    • Critical Step: Co-evaporate with dry toluene (2x) to remove residual traces of oxalyl chloride.[4]

  • Result: The residue will solidify upon cooling to 4-Bromothiophene-3-carbonyl chloride (Off-white solid).[2]

Stability, Handling & Degradation

Acid chlorides are "hard" electrophiles and highly susceptible to nucleophilic attack by water.[2][4]

The Hydrolysis Cascade

Upon exposure to atmospheric moisture, the compound reverts to the parent acid.[4] This creates a self-accelerating cycle where the evolved HCl catalyzes further surface degradation.[2][4]

Degradation Chloride 4-Bromothiophene- 3-carbonyl chloride Transition Nucleophilic Attack Chloride->Transition Moisture Atmospheric H₂O Moisture->Transition Acid 4-Bromothiophene- 3-carboxylic acid (Solid Precipitate) Transition->Acid Degradation Gas HCl Fumes (Corrosive) Transition->Gas

Figure 2: Hydrolytic degradation pathway.[4] The formation of solid precipitate (Acid) in the liquid melt is a primary visual sign of spoilage.[4]

Storage Specifications
  • Temperature: Store at 2–8°C . While it is a solid, keeping it cold reduces the kinetics of any adventitious hydrolysis.[4]

  • Atmosphere: Strictly under Argon or Nitrogen .[2][4]

  • Container: Tightly sealed glass with Teflon-lined caps.[2] Do not use metal spatulas (corrosion risk).[4]

Analytical Validation (QC)

To verify the physical state and chemical identity, use the following checkpoints.

MethodExpected ObservationCausality/Notes
Visual Solidifying melt (67–69°C)If liquid at RT, purity is <95%.[2]
TLC Do not spot directly.Acid chlorides decompose on silica.[2][4] Derivatize a small aliquot with Methanol to form the methyl ester, then run TLC.
1H NMR Shift of Thiophene ProtonsThe electron-withdrawing carbonyl chloride shifts the H2/H5 protons downfield compared to the acid.[2][4]
Silver Nitrate Test White PrecipitateDissolve in acetonitrile, add AgNO₃. Immediate AgCl precipitate confirms reactive chloride.[2][4]

Deep Dive: Structural Disorder

Recent crystallographic studies on thiophene-3-carbonyl derivatives have revealed a phenomenon known as "Ring Flip Disorder." In the solid state, the thiophene ring can adopt two orientations (differing by a 180° rotation) within the crystal lattice without significantly disrupting the packing.[2][4]

  • Impact on Researchers: This disorder can lead to broadened melting point ranges even in pure samples.[4] If your melting point is 65–70°C (wide range), it may be due to this lattice disorder rather than chemical impurity.[4]

References

  • Gronowitz, S. (1959).[4][5] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[2][6] Acta Chemica Scandinavica.[2][4][5][6] Retrieved from [Link]

  • MDPI Molbank. (2021).[4] X-ray Structure of Thiophene-3-carbonyl Chloride and Ring Flip Disorder. (Contextual reference for thiophene carbonyl behavior). Retrieved from [Link][4]

  • PubChem. (n.d.).[4] Compound Summary for CAS 72899-51-5.[2][3] National Library of Medicine.[2][4] Retrieved from [Link]

Sources

Foundational

basic reactivity profile of 4-Bromothiophene-3-carbonyl chloride

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromothiophene-3-carbonyl chloride Prepared for Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Heterocyclic Scaffold 4-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromothiophene-3-carbonyl chloride

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Scaffold

4-Bromothiophene-3-carbonyl chloride is a bifunctional heterocyclic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its utility is anchored in the presence of two distinct and orthogonally reactive functional groups: a highly electrophilic acyl chloride at the 3-position and a C-Br bond at the 4-position, which is amenable to modern cross-coupling methodologies. This dual reactivity allows for sequential, selective functionalization, making it a strategic synthon in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of its fundamental reactivity, offering field-proven insights into its application in chemical synthesis.

structure cluster_thiophene cluster_substituents C2 C C3 C C2->C3 C4 C C3->C4 = COCl_C C C3->COCl_C C5 C C4->C5 Br Br C4->Br S1 S C5->S1 = S1->C2 COCl_O O COCl_C->COCl_O = COCl_Cl Cl COCl_C->COCl_Cl

Figure 1: Structure of 4-Bromothiophene-3-carbonyl chloride.

Physicochemical Properties and Safe Handling

As with any reactive chemical intermediate, a thorough understanding of its properties and hazards is paramount for safe and effective use. 4-Bromothiophene-3-carbonyl chloride is a moisture-sensitive and corrosive solid.[1]

PropertyValueReference
CAS Number 72899-51-5[2]
Molecular Formula C₅H₂BrClOS[2]
Molecular Weight 225.50 g/mol N/A
Melting Point 67.5-69 °C[2]
Boiling Point 251.1 ± 20.0 °C (Predicted)[2]
Density 1.855 ± 0.06 g/cm³ (Predicted)[2]

Safety and Handling Precautions:

  • Moisture Sensitivity: The acyl chloride functional group reacts violently with water, liberating toxic hydrogen chloride (HCl) gas.[1] All manipulations must be conducted under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) using dry solvents and glassware.

  • Corrosivity: The compound and its hydrolysis product (HCl) are corrosive and can cause severe skin and eye burns.[1]

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][3]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood.[1] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[1][4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, amines, and oxidizing agents.[1][4]

Part 1: Reactivity at the Acyl Chloride Moiety

The primary and most facile transformations of 4-bromothiophene-3-carbonyl chloride involve the acyl chloride group. This functional group is one of the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution .

Mechanistic Principles

The high reactivity of the acyl chloride is governed by two key factors:

  • Inductive Effects: The carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing inductive effects of both the chlorine atom and the adjacent oxygen atom.[5]

  • Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group due to its stability as a weak base.[6][7]

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, re-forming the carbonyl double bond and expelling the chloride ion as the leaving group.[8][9]

nuc_acyl_sub General Mechanism for Nucleophilic Acyl Substitution Reactants 4-Bromothiophene-3-carbonyl chloride + Nucleophile (Nu-H) Tetrahedral Tetrahedral Intermediate (Alkoxide formation) Reactants->Tetrahedral 1. Nucleophilic Attack Products Substituted Product + HCl Tetrahedral->Products 2. Elimination of Cl⁻

Figure 2: The Addition-Elimination mechanism pathway.

Key Transformations and Protocols

1. Amide Bond Formation (Amidation)

The reaction with primary or secondary amines is typically rapid and high-yielding, forming the corresponding amides. These thiophene-based amides are common scaffolds in drug discovery.

Experimental Protocol: Synthesis of 4-Bromo-N-benzylthiophene-3-carboxamide

  • Setup: To a dry, oven-baked 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromothiophene-3-carbonyl chloride (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM. The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Reaction: Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the pure amide product.

2. Ester Formation (Esterification)

Alcohols react similarly, though often requiring slightly elevated temperatures or a catalyst (e.g., pyridine, DMAP) to proceed efficiently, yielding thiophene-3-carboxylates.

Part 2: Reactivity at the Thiophene Ring

The carbon-bromine bond at the C4 position is the gateway to a vast array of molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern organic synthesis and were recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[10]

1. Suzuki-Miyaura Coupling

This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronate ester) to form a biaryl linkage. It is renowned for its mild conditions and tolerance of a wide range of functional groups.[11]

suzuki_cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Ar-Pd(II)-R)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ReductElim Ar-R (Product) Transmetal->ReductElim ArX Ar-X (4-Bromothiophene derivative) Boronic R-B(OR)₂ + Base

Figure 3: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup: Combine the 4-bromothiophene derivative (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) in a reaction vessel.

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a combination of palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) and a phosphine ligand like SPhos or XPhos (2-10 mol%).[12][13]

  • Solvent: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.[11][12]

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the coupled product.

2. Sonogashira Coupling

This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, using a dual catalyst system of palladium and copper(I).[14][15] This is a powerful method for synthesizing arylalkynes. The reaction is typically carried out under mild, copper-free conditions as well to avoid homo-coupling of the alkyne.[16][17][18]

3. Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene product.[10][19] The reaction typically requires a palladium catalyst and a base.[20][21]

Electrophilic Aromatic Substitution

While the thiophene ring is generally susceptible to electrophilic aromatic substitution (EAS), the reactivity of the 4-bromothiophene-3-carbonyl chloride ring system is significantly attenuated.

  • Directing Effects: Both the bromo group and the carbonyl group are electron-withdrawing and deactivating towards EAS. The carbonyl group is a meta-director, which would direct an incoming electrophile to the C5 position. The bromine atom is an ortho-, para-director, which would also direct to the C5 position (ortho to Br) and the C2 position (para to Br).

  • Reactivity: The combined deactivating effect of these two groups makes further electrophilic substitution on this ring challenging. The most likely position for any substitution to occur, should harsh conditions be employed, is the C5 position, which is activated by the ring sulfur and directed by both substituents.[22][23] However, forcing conditions may lead to decomposition or low yields. For synthetic purposes, it is far more practical to introduce substituents via cross-coupling reactions.

Conclusion

4-Bromothiophene-3-carbonyl chloride is a powerful and versatile synthetic intermediate defined by its dual reactivity. The acyl chloride provides a reliable handle for nucleophilic acyl substitution to build amide and ester linkages, while the C4-bromo substituent serves as a key connection point for sophisticated palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a modular and strategic approach to the synthesis of highly functionalized thiophene derivatives, making it an indispensable tool for chemists in the pharmaceutical and materials science industries. A clear understanding of its reactivity profile and handling requirements is essential to fully exploit its synthetic potential.

References

  • ChemBK. 4-BROMOTHIOPHENE-3-CARBONYL CHLORIDE. [Online] Available at: [Link]

  • PubChem. N-(4-bromo-3-chlorophenyl)thiophene-3-carboxamide. [Online] Available at: [Link]

  • Wikipedia. Heck reaction. [Online] Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Online] Available at: [Link]

  • ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. [Online] Available at: [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Online] Available at: [Link]

  • Wikipedia. Sonogashira coupling. [Online] Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Online] Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. [Online] Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Chemistry LibreTexts. 8.4: Nucleophilic Acyl Substitution Reactions. [Online] Available at: [Link]

  • OpenStax. 21.2 Nucleophilic Acyl Substitution Reactions. [Online] Available at: [Link]

  • University of Northern Iowa. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Online] Available at: [Link]

  • ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-... [Online] Available at: [Link]

  • Harvard University. The Suzuki Reaction. [Online] Available at: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Online] Available at: [Link]

  • MDPI. Thiophene-3-carbonyl Chloride. [Online] Available at: [Link]

  • Organic Syntheses. 3-bromothiophene. [Online] Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. [Online] Available at: [Link]

  • YouTube. Electrophilic substitution of thiophene. [Online] Available at: [Link]

  • ACS Omega. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Online] Available at: [Link]

  • University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Online] Available at: [Link]

  • Clutch Prep. Electrophilic Aromatic Substitution Exam Prep. [Online] Available at: [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Online] Available at: [Link]

  • Lumen Learning. 14.2. Examples of electrophilic aromatic substitution. [Online] Available at: [Link]

  • YouTube. Thiophene #!Electrophilic substitution reactions. [Online] Available at: [Link]

  • Chemistry Stack Exchange. Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. [Online] Available at: [Link]

  • YouTube. 20.3 Introduction to Nucleophilic Acyl Substitution. [Online] Available at: [Link]

  • YouTube. 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. [Online] Available at: [Link]

  • PubChem. 3-Bromo-4-chlorothiophene. [Online] Available at: [Link]

  • SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. [Online] Available at: [Link]

  • ResearchGate. (PDF) Thiophene-3-carbonyl Chloride. [Online] Available at: [Link]

Sources

Exploratory

difference between 4-Bromothiophene-3-carbonyl chloride and 2-bromo isomers

This guide details the structural, synthetic, and reactive divergences between 4-Bromothiophene-3-carbonyl chloride and its 2-bromo isomer . Executive Summary In thiophene medicinal chemistry, the positioning of the brom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and reactive divergences between 4-Bromothiophene-3-carbonyl chloride and its 2-bromo isomer .

Executive Summary

In thiophene medicinal chemistry, the positioning of the bromine atom relative to the carbonyl group and the sulfur heteroatom dictates synthetic accessibility, stability, and downstream reactivity.

  • 2-Bromothiophene-3-carbonyl chloride is the kinetic and thermodynamic product of direct electrophilic halogenation or directed ortho-lithiation (DoL). It is highly reactive in cross-coupling but prone to protodebromination.

  • 4-Bromothiophene-3-carbonyl chloride is a "beta-beta" substituted scaffold. It is synthetically challenging to access, often requiring halogen dance (HD) strategies or starting from 3,4-dibromothiophene. It offers a distinct vector for structure-activity relationship (SAR) exploration, avoiding the metabolic liability of the

    
    -position (C2).
    

Structural & Electronic Analysis

The thiophene ring is not a regular hexagon; the C–S bonds are longer than the C–C bonds, creating distinct "alpha" (C2/C5) and "beta" (C3/C4) positions.

Feature2-Bromo-3-carbonyl (Isomer A) 4-Bromo-3-carbonyl (Isomer B)
Structure Br is

to Sulfur; ortho to COCl.
Br is

to Sulfur; ortho to COCl.
Electronic State C2 is electron-rich (

-effect). Br is activated.
C4 is less electron-rich. Br is less labile.[1]
Dipole Vector Br and S dipoles align (additive).Br and S dipoles are divergent.
Steric Crowding High (flanked by S and COCl).Moderate (flanked by H and COCl).
Primary Use Rapid C2-diversification (Suzuki/Stille).Building polysubstituted cores (e.g., kinase inhibitors).
Electronic Environment Diagram

The carbonyl group at C3 directs incoming nucleophiles and electrophiles differently depending on the Br position.

G cluster_0 2-Bromo Isomer (Alpha-Beta) cluster_1 4-Bromo Isomer (Beta-Beta) A S-C2(Br)-C3(COCl) B High e- Density at C2 (Alpha Effect) A->B C Rapid Oxidative Addition (Pd0 -> PdII) B->C Reactivity X S-C2(H)-C3(COCl)-C4(Br) Y Lower e- Density at C4 X->Y Z Stable to Protodebromination Y->Z Stability

Caption: Electronic consequences of Bromine positioning. The 2-position (alpha) is inherently more reactive due to proximity to Sulfur.

Synthetic Pathways

The synthesis of the 4-bromo isomer is non-trivial because standard lithiation of 3-thiophenecarboxylic acid occurs exclusively at the C2 position (Directed Ortho Metalation - DoM).

Path A: Synthesis of 2-Bromothiophene-3-carbonyl chloride

This is a direct one-pot procedure relying on the acidity of the C2 proton.

  • Substrate: 3-Thiophenecarboxylic acid.

  • Reagent: LDA (2.0 eq) at -78°C.

  • Mechanism: The carboxylate directs lithiation to the thermodynamically favored C2 position (sandwiched between S and COO-).

  • Quench:

    
     or 
    
    
    
    .
  • Chlorination:

    
     or 
    
    
    
    .
Path B: Synthesis of 4-Bromothiophene-3-carbonyl chloride

Direct bromination fails to select C4. Two advanced strategies are required:

Strategy 1: The 3,4-Dibromo "Halogen Dance" Route

This method utilizes the Base-Catalyzed Halogen Dance (BCHD) to rearrange bromine atoms to the thermodynamically stable position, or starts from a symmetrical precursor.

  • Precursor: 3,4-Dibromothiophene.[2]

  • Lithiation:

    
    -BuLi at -78°C  (Crucial temp control).
    
    • Note: Monolithiation occurs. The Li/Br exchange is faster than deprotonation.

  • Trapping: Quench the 3-bromo-4-lithiothiophene intermediate with

    
     or ethyl chloroformate.
    
  • Result: 4-Bromothiophene-3-carboxylic acid.[3][4][5]

  • Chlorination: Standard conversion to acid chloride.

Strategy 2: Block-and-Deblock
  • Start with 2,5-dichloro-3-thiophenecarboxylic acid.

  • Brominate at C4.[5][6]

  • Dechlorinate (reductive hydrodehalogenation). Inefficient and atom-wasteful.

Workflow Diagram: Selective Synthesis

Synthesis cluster_side Contrast: 2-Bromo Route Start Starting Material: 3,4-Dibromothiophene Reagent 1. n-BuLi, -78°C (THF) (Li-Halogen Exchange) Start->Reagent Inter Intermediate: 3-Bromo-4-lithiothiophene Reagent->Inter Trap 2. CO2 (gas) or ClCOOEt Inter->Trap ProductAcid 4-Bromothiophene-3-carboxylic acid Trap->ProductAcid Chlorination SOCl2 / DMF (cat) ProductAcid->Chlorination Final Target: 4-Bromothiophene-3-carbonyl chloride Chlorination->Final S2 3-Thiophenecarboxylic acid R2 LDA, -78°C S2->R2 P2 2-Bromo-3-carboxylic acid R2->P2

Caption: Selective synthesis of the 4-bromo isomer via lithium-halogen exchange of a dibromo precursor.

Reactivity Profile & Applications

Nucleophilic Acyl Substitution (The COCl group)

Both isomers react readily with amines, alcohols, and thiols. However, the 2-bromo isomer exhibits a faster rate of hydrolysis due to the inductive withdrawal of the adjacent sulfur and alpha-bromine.

  • Recommendation: Store 2-bromo-3-carbonyl chloride under strict anhydrous conditions. The 4-bromo isomer is crystalline and slightly more robust.

Cross-Coupling (The C-Br bond)

This is the critical differentiator for drug development.

Reaction2-Bromo Isomer4-Bromo Isomer
Suzuki-Miyaura Very Fast. Oxidative addition is facile at C2.Moderate. Requires electron-rich ligands (e.g., SPhos, XPhos).
Regioselectivity If the molecule has other halogens, C2 reacts first.C4 allows for orthogonal functionalization if C2 is blocked.
Side Reactions Protodebromination is common (loss of Br).Stable.
C-H Activation C5-H is the most acidic remaining proton.C2-H is the most acidic remaining proton (highly reactive).
Case Study: Kinase Inhibitor Scaffolds
  • 2-Bromo: Used when the thiophene is a terminal "cap" or when fusing a ring onto the C2-C3 bond.

  • 4-Bromo: Used to create 2,3,4-trisubstituted thiophenes . The C2 position in the 4-bromo isomer remains open (C-H), allowing a second lithiation event to introduce a third group after the amide coupling.

Experimental Protocols

Protocol A: Synthesis of 4-Bromothiophene-3-carboxylic Acid

Rationale: This is the precursor to the chloride. Direct bromination of the acid is not regioselective for C4.

  • Setup: Flame-dry a 250 mL 3-neck flask. Flush with Argon.

  • Solvent: Add anhydrous THF (50 mL) and 3,4-dibromothiophene (2.42 g, 10 mmol).

  • Cooling: Cool to -78°C using a dry ice/acetone bath. Critical: Higher temperatures lead to scrambling (halogen dance).

  • Lithiation: Dropwise add

    
    -BuLi (10.5 mmol, 1.05 eq) over 20 mins. Stir for 30 mins at -78°C.
    
  • Trapping: Bubble excess

    
     gas (dried through a 
    
    
    
    tube) into the solution for 15 mins.
  • Workup: Allow to warm to RT. Quench with 1M HCl. Extract with EtOAc.

  • Purification: Recrystallize from EtOH/Water. Yield ~75-80%.[2]

Protocol B: Conversion to Acid Chloride
  • Reagent: Suspend the acid (1.0 eq) in dry DCM.

  • Chlorination: Add Oxalyl Chloride (1.2 eq) and 2 drops of DMF (catalyst).

  • Observation: Vigorous gas evolution (

    
    , 
    
    
    
    ,
    
    
    ).
  • Isolation: Once bubbling ceases (2h), concentrate in vacuo. Do not distill unless necessary; use crude for the next step to avoid thermal decomposition.

References

  • Gronowitz, S. (1959). "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene". Acta Chemica Scandinavica. Link

    • Foundational work on bromothiophene synthesis and halogen migr
  • Slocum, D. W., & Gierer, P. L. (1976). "Metalation of Thiophene and Halogen-Metal Exchange". Journal of Organic Chemistry. Link

    • Defines the lithi
  • Duan, X. F., & Zhang, Z. B. (2005). "Recent Progress of Halogen-Dance Reactions in Heterocycles". Heterocycles. Link

    • Detailed mechanism of the halogen dance required to access 4-bromo isomers.
  • Leroux, F., et al. (2004). "Strength and Selectivity of Bases for the Lithiation of Thiophenes". Tetrahedron. Link

    • Modern protocols for selective deproton
  • BenchChem. (2025). "2-Bromothiophene-3-carbonyl chloride Product Data". Link

    • Commercial availability and physical property verific

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Bromothiophene-3-carboxamide Derivatives: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 4-bromothiophene-3-carboxamide and its derivatives, compounds of significant interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-bromothiophene-3-carboxamide and its derivatives, compounds of significant interest in medicinal chemistry and materials science. We will delve into the strategic considerations for the regioselective synthesis of the core scaffold and detail robust protocols for its further functionalization, empowering researchers to explore the chemical space around this valuable pharmacophore.

Introduction: The Significance of the Thiophene-3-carboxamide Scaffold

Thiophene-based compounds are a cornerstone in drug discovery, renowned for their diverse pharmacological activities.[1] The thiophene ring, a bioisostere of the benzene ring, offers a unique combination of aromaticity and heteroatomic features, enabling favorable interactions with a wide array of biological targets. The carboxamide moiety is a common feature in many drug molecules, contributing to hydrogen bonding interactions and overall pharmacokinetic properties. The strategic placement of a bromine atom at the 4-position of the thiophene-3-carboxamide scaffold provides a versatile handle for the introduction of molecular diversity through modern cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

Synthesis of the Core Scaffold: 4-Bromothiophene-3-carboxamide

The regioselective synthesis of 4-bromothiophene-3-carboxamide presents a key challenge. Direct electrophilic bromination of thiophene-3-carboxylic acid typically yields the 5-bromo isomer as the major product due to the directing effect of the sulfur atom. Therefore, a more nuanced approach is required to achieve the desired 4-bromo substitution pattern.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-bromothiophene-3-carboxamide involves the amidation of the corresponding carboxylic acid, which in turn can be synthesized from a suitable thiophene precursor.

G 4-Bromothiophene-3-carboxamide_Derivatives 4-Bromothiophene-3-carboxamide Derivatives 4-Bromothiophene-3-carboxamide 4-Bromothiophene-3-carboxamide 4-Bromothiophene-3-carboxamide_Derivatives->4-Bromothiophene-3-carboxamide Cross-Coupling (Suzuki, Buchwald-Hartwig) 4-Bromothiophene-3-carboxylic_acid 4-Bromothiophene-3-carboxylic acid 4-Bromothiophene-3-carboxamide->4-Bromothiophene-3-carboxylic_acid Amidation Thiophene_Precursor Suitable Thiophene Precursor 4-Bromothiophene-3-carboxylic_acid->Thiophene_Precursor Regioselective Bromination/Carboxylation

Caption: Retrosynthetic analysis of 4-bromothiophene-3-carboxamide derivatives.

Recommended Synthetic Protocol for 4-Bromothiophene-3-carboxylic Acid

A reliable method to achieve the desired 4-bromo substitution involves a directed ortho-metalation strategy on a protected 3-substituted thiophene, followed by bromination.

Step 1: Synthesis of a Suitable Starting Material (e.g., N,N-diethylthiophene-3-carboxamide)

Thiophene-3-carboxylic acid is converted to its corresponding N,N-diethylamide. The diethylamide group serves as a directing group for the subsequent lithiation step.

Step 2: Directed ortho-Metalation and Bromination

The N,N-diethylthiophene-3-carboxamide is treated with a strong base such as n-butyllithium (n-BuLi) at low temperature, leading to deprotonation at the adjacent 4-position. Quenching the resulting lithiated species with a bromine source, such as N-bromosuccinimide (NBS), introduces the bromine atom regioselectively.

Step 3: Hydrolysis to 4-Bromothiophene-3-carboxylic Acid

The resulting 4-bromo-N,N-diethylthiophene-3-carboxamide is then hydrolyzed under acidic or basic conditions to afford the target 4-bromothiophene-3-carboxylic acid.

Protocol for the Synthesis of 4-Bromothiophene-3-carboxamide

The conversion of the carboxylic acid to the primary amide can be achieved through several standard methods. A common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Protocol: Amide Formation via an Acyl Chloride Intermediate

  • Acyl Chloride Formation: 4-Bromothiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding acyl chloride.

  • Amination: The crude acyl chloride is then carefully added to a solution of aqueous ammonia or ammonia in an organic solvent to yield 4-bromothiophene-3-carboxamide.

Table 1: Summary of Reagents and Conditions for Core Scaffold Synthesis

StepTransformationKey ReagentsSolventTypical Conditions
1Amide formation from carboxylic acidThiophene-3-carboxylic acid, SOCl₂, DiethylamineDichloromethane0 °C to rt
2Directed ortho-metalation and brominationN,N-diethylthiophene-3-carboxamide, n-BuLi, NBSTHF-78 °C
3Hydrolysis4-Bromo-N,N-diethylthiophene-3-carboxamide, HCl (aq)Water/DioxaneReflux
4Amidation4-Bromothiophene-3-carboxylic acid, SOCl₂, NH₃(aq)Dichloromethane0 °C to rt

Derivatization of 4-Bromothiophene-3-carboxamide via Cross-Coupling Reactions

The bromine atom at the 4-position is a versatile handle for introducing a wide range of substituents using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester.[2][3] This reaction is highly tolerant of various functional groups and provides access to a diverse array of biaryl and heteroaryl thiophene derivatives.

G cluster_0 Suzuki-Miyaura Coupling 4-Bromothiophene-3-carboxamide 4-Bromothiophene-3-carboxamide Product 4-Arylthiophene-3-carboxamide 4-Bromothiophene-3-carboxamide->Product Arylboronic_acid Arylboronic acid or ester Arylboronic_acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Product

Caption: General scheme for the Suzuki-Miyaura coupling of 4-bromothiophene-3-carboxamide.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine 4-bromothiophene-3-carboxamide (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Table 2: Representative Examples of Suzuki-Miyaura Coupling Partners

EntryArylboronic AcidExpected Product
1Phenylboronic acid4-Phenylthiophene-3-carboxamide
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)thiophene-3-carboxamide
3Pyridine-3-boronic acid4-(Pyridin-3-yl)thiophene-3-carboxamide
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4][5][6] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the thiophene ring, providing access to compounds with diverse electronic and steric properties.

G cluster_1 Buchwald-Hartwig Amination 4-Bromothiophene-3-carboxamide 4-Bromothiophene-3-carboxamide Product 4-Aminothiophene-3-carboxamide Derivative 4-Bromothiophene-3-carboxamide->Product Amine Primary or Secondary Amine Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Catalyst->Product

Caption: General scheme for the Buchwald-Hartwig amination of 4-bromothiophene-3-carboxamide.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromothiophene-3-carboxamide (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).

  • Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor its progress.

  • Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by an appropriate method, such as column chromatography.

Table 3: Representative Examples of Amine Coupling Partners

EntryAmineExpected Product
1Morpholine4-Morpholinothiophene-3-carboxamide
2Aniline4-(Phenylamino)thiophene-3-carboxamide
3Benzylamine4-(Benzylamino)thiophene-3-carboxamide

Conclusion

The synthesis of 4-bromothiophene-3-carboxamide derivatives provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. By employing a regioselective synthesis of the 4-bromo-substituted core, followed by robust and versatile cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently generate libraries of diverse molecules for screening and lead optimization. The protocols outlined in this guide are intended to serve as a valuable resource for scientists working in these fields.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.

Sources

Application

using 4-Bromothiophene-3-carbonyl chloride in Friedel-Crafts reactions

Application Note: Strategic Utilization of 4-Bromothiophene-3-carbonyl chloride in Friedel-Crafts Acylation Executive Summary This guide details the operational protocols for utilizing 4-Bromothiophene-3-carbonyl chlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromothiophene-3-carbonyl chloride in Friedel-Crafts Acylation

Executive Summary

This guide details the operational protocols for utilizing 4-Bromothiophene-3-carbonyl chloride (CAS: 72899-51-5) as a bifunctional electrophile in Friedel-Crafts acylation. Unlike simple benzoyl chlorides, this reagent offers a unique "linchpin" architecture: the acid chloride function allows for the immediate construction of a diaryl ketone scaffold, while the 4-bromo substituent remains intact, serving as a latent handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This dual-functionality is critical in the synthesis of kinase inhibitors and conducting polymers where the thiophene core acts as a bioisostere for phenyl rings.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name 4-Bromothiophene-3-carbonyl chloride
CAS Number 72899-51-5
Molecular Formula C₅H₂BrClOS
Molecular Weight 225.49 g/mol
Physical State Low-melting solid or viscous oil (often solidifies upon storage)
Boiling Point ~251°C (Predicted); often distilled under high vacuum
Density ~1.85 g/cm³
Storage < 4°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive
Hazards Corrosive (Skin Corr. 1B), Lachrymator, Moisture Sensitive

Mechanistic Insight: The "Linchpin" Strategy

The utility of 4-Bromothiophene-3-carbonyl chloride lies in its regiochemistry. Thiophene is an electron-rich heterocycle, but the introduction of the electron-withdrawing carbonyl chloride at C3 and the bromine at C4 creates a specific electronic push-pull system.

  • Acylium Ion Stability: The sulfur atom in the thiophene ring stabilizes the intermediate acylium ion via resonance, making the reagent highly reactive toward nucleophiles.

  • Bromine Stability: Under standard Lewis Acid conditions (AlCl₃/DCM at 0°C to RT), the C-Br bond is robust. It does not typically undergo hydrodehalogenation or scrambling, provided the reaction temperature is controlled. This orthogonality is the key feature allowing the synthesis of brominated diaryl ketones.

Diagram 1: Mechanistic Pathway

This diagram illustrates the generation of the acylium electrophile and its subsequent attack on an arene substrate, highlighting the preservation of the bromine handle.

FriedelCraftsMechanism Reagent 4-Bromo-3-COCl (Precursor) Complex Acylium Ion Complex [R-C≡O]+ Reagent->Complex Cl- abstraction AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Intermediate Sigma Complex (Arenium Ion) Complex->Intermediate Electrophilic Attack Arene Arene Substrate (Nucleophile) Arene->Intermediate Product Diaryl Ketone (Br Intact) Intermediate->Product -H+ (Aromatization)

Caption: Step-wise activation of 4-Bromothiophene-3-carbonyl chloride by AlCl3 and subsequent acylation of an arene.

Detailed Experimental Protocol

Objective: Synthesis of (4-bromothiophen-3-yl)(phenyl)methanone via Friedel-Crafts Acylation of Benzene.

Reagents & Equipment:
  • Electrophile: 4-Bromothiophene-3-carbonyl chloride (1.0 equiv)

  • Substrate/Solvent: Anhydrous Benzene (10 equiv) [Note: If using a solid substrate like Indole, use DCM as solvent]

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous, granular (1.1 - 1.2 equiv)

  • Apparatus: 3-neck round bottom flask, addition funnel, N₂ inlet, HCl trap (NaOH solution).

Step-by-Step Procedure:
  • System Preparation (Self-Validating Step):

    • Flame-dry the glassware under vacuum and purge with Nitrogen.

    • Validation: Ensure AlCl₃ flows freely and is yellow/grey. White powder often indicates hydrolysis (Al(OH)₃), which will kill the reaction.

  • Catalyst Suspension:

    • Charge the flask with AlCl₃ (1.2 equiv) and dry Benzene (or DCM).

    • Cool the suspension to 0–5 °C using an ice bath.

    • Why: Controlling the exotherm during acyl chloride addition prevents thiophene polymerization.

  • Electrophile Addition:

    • Dissolve 4-Bromothiophene-3-carbonyl chloride in a minimal amount of solvent.

    • Add dropwise to the AlCl₃ suspension over 30 minutes.

    • Observation: The mixture should turn from yellow to a dark orange/red complex. This color change confirms the formation of the Acylium Ion .

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25 °C).

    • Stir for 2–4 hours.

    • Monitoring: Monitor HCl gas evolution. When bubbling ceases, the reaction is likely complete. Confirm by TLC (Note: The acid chloride hydrolyzes to the acid on TLC plates; look for the ketone product).

  • Quenching & Workup:

    • CRITICAL: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (10:1 ratio).

    • Why: The HCl prevents the precipitation of aluminum salts which can trap the product and cause emulsions.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with H₂O, sat. NaHCO₃ (to remove unreacted acid), and Brine.

    • Dry over MgSO₄ and concentrate.

Diagram 2: Experimental Workflow

ProtocolWorkflow Setup Inert Gas Setup (Dry Glassware) Activation Catalyst Activation (AlCl3 + Solvent, 0°C) Setup->Activation Addition Dropwise Addition of Acid Chloride Activation->Addition Reaction Reaction Phase (RT, 2-4 hrs) Addition->Reaction Quench Acidic Quench (Ice + HCl) Reaction->Quench Isolation Extraction & Purification Quench->Isolation

Caption: Operational workflow for the acylation process ensuring safety and yield maximization.

Critical Process Parameters (CPP) & Troubleshooting

ParameterTarget RangeImpact of DeviationCorrective Action
Temperature 0°C (Addition) -> 25°C (Reaction)>40°C: Risk of desulfurization or polymerization. <0°C: Reaction stalls.Maintain strict ice bath during addition. Do not reflux unless necessary.
AlCl₃ Quality Anhydrous, GranularHydrolyzed: No reaction. Sticky sludge forms.Use fresh bottle. If powder is white/clumpy, discard.
Stoichiometry 1:1.1 (Reagent:AlCl₃)Excess AlCl₃: Difficult workup, potential de-bromination (rare).Stick to 1.1 - 1.2 equivalents.
Quench pH < 2Basic/Neutral: Aluminum hydroxides form "gels" trapping product.Ensure HCl is present in the ice quench.

Self-Validating Check:

  • The "Color Test": Upon adding the acid chloride to the AlCl₃ suspension, a distinct color change (usually to deep red or brown) must occur. If the solution remains pale/colorless, the acylium ion has not formed (likely wet solvent or bad catalyst).

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Context: A drug discovery team requires a core scaffold, (4-bromothiophen-3-yl)(1H-indol-3-yl)methanone , to act as a precursor for a CDK inhibitor.

Protocol Adaptation:

  • Substrate: Indole (protecting group on Nitrogen is recommended, e.g., N-tosyl or N-methyl, to prevent N-acylation).

  • Solvent: Dichloromethane (DCM) is used instead of benzene.

  • Lewis Acid: SnCl₄ (Tin(IV) chloride) or Et₂AlCl is often preferred over AlCl₃ for indoles to improve regioselectivity at C3 and reduce polymerization.

  • Outcome: The resulting ketone retains the 4-bromo group.

  • Next Step: The team utilizes the bromine handle for a Suzuki coupling with a pyrazole boronic acid, creating a tri-aryl system common in kinase inhibitors.

Safety & Handling

  • Corrosivity: 4-Bromothiophene-3-carbonyl chloride hydrolyzes to HCl and the corresponding carboxylic acid on contact with moisture. It causes severe skin burns and eye damage.

  • Lachrymator: Handle only in a functioning fume hood.

  • Thiophene Toxicity: Thiophenes can be nephrotoxic. Avoid inhalation of vapors.[1][2][3][4]

  • Waste: Quenched reaction mixtures contain aluminum salts and organics. Dispose of as halogenated organic waste.

References

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Conditions. Retrieved from [Link]

  • National Institutes of Health (PMC). (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Retrieved from [Link]

  • Common Organic Chemistry. (2025). Aluminum Chloride: Usage in Friedel-Crafts Reactions. Retrieved from [Link]

Sources

Method

Application Note: Cyclization Strategies for 4-Bromo-3-Substituted Thiophenes

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details three distinct, high-value cyclization methodologies utilizing 4-bromo-3-substituted thiophenes as a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details three distinct, high-value cyclization methodologies utilizing 4-bromo-3-substituted thiophenes as a privileged scaffold for constructing fused heterocyclic systems.

Introduction: The Ortho-Functionalization Advantage

The 4-bromo-3-substituted thiophene scaffold offers a strategic advantage in drug discovery: it provides pre-installed ortho functionality. The bromine atom at C4 serves as a reactive handle for metal-halogen exchange or oxidative addition, while the substituent at C3 acts as the "anchor" for annulation. This proximity enables the rapid construction of fused bicyclic systems—such as thienopyridines , thienothiophenes , and thienofurans —which are critical pharmacophores in kinase inhibitors and bio-electronic materials.

This guide details three "Gold Standard" protocols for cyclizing this scaffold:

  • Thermal Cyclization (Modified Eloy–Deryckere) for thienopyridines.

  • Parham-Type Cyclization via Lithiation/Halogen-Metal Exchange.[1]

  • Pd-Catalyzed Intramolecular Heck Reaction for fused rings.

Comparative Methodology Overview

FeatureMethod A: Thermal CyclizationMethod B: Parham CyclizationMethod C: Pd-Catalyzed Heck
Primary Mechanism Curtius Rearrangement / ElectrocyclizationLithium-Halogen Exchange / Nucleophilic AttackPd(0) Oxidative Addition / Carbopalladation
Target Scaffold Thieno[3,2-c]pyridin-4-onesThieno-fused ketones/alcohols (e.g., thienofurans)Thieno-fused pyrans or carbocycles
Key Reagents DPPA (Diphenylphosphoryl azide), Bu₃N, Heatn-BuLi or t-BuLi, Electrophile (E+)Pd(OAc)₂, Phosphine Ligand, Base
Critical Factor Temperature control (>140°C)Cryogenic conditions (-78°C)Ligand selection & Oxygen exclusion
Scalability High (Telescoped flow options)Moderate (Batch limitations)High

Detailed Protocols

Protocol A: Synthesis of Thienopyridines via Thermal Cyclization

Target: 3-Bromothieno[3,2-c]pyridin-4-(5H)-one Mechanism: A modified Eloy–Deryckere synthesis. The 4-bromo-3-acrylic acid derivative undergoes a Curtius rearrangement to an isocyanate, which then undergoes thermal 6


-electrocyclization.

Reagents:

  • (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid (Starting Material)

  • Diphenylphosphoryl azide (DPPA)

  • Tributylamine (Bu₃N)

  • p-Cymene (Solvent)

Step-by-Step Workflow:

  • Activation: In a reaction vessel, dissolve (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid (1.0 equiv) in p-cymene (0.5 M concentration).

  • Azide Formation: Add tributylamine (1.2 equiv) followed by dropwise addition of DPPA (1.1 equiv) at room temperature. Stir for 2 hours. Note: This forms the acyl azide intermediate.

  • Thermal Cyclization: Heat the mixture to 140–150°C .

      • mechanistic insight:[2][3][4]* The acyl azide degrades to the isocyanate (Curtius). The high temperature drives the E-to-Z isomerization necessary for the nitrogen lone pair to attack the C3 position.

  • Workup: Cool the mixture to 0°C. The product, 3-bromothieno[3,2-c]pyridin-4-(5H)-one, typically precipitates. Filter the solid, wash with cold heptane, and dry.

Yield Expectation: 65–75% Critical QC Point: Monitor the disappearance of the isocyanate peak (approx. 2260 cm⁻¹) via IR spectroscopy.

Protocol B: Parham-Type Cyclization (Lithiation)

Target: Fused Thieno-Ketones/Alcohols Mechanism: The bromine at C4 is selectively exchanged for lithium. The resulting carbanion attacks an electrophilic group (e.g., ester, amide, aldehyde) pendant at the C3 position.

Reagents:

  • 4-Bromo-3-(2-ethoxycarbonylethyl)thiophene (Example Substrate)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Anhydrous THF or Et₂O

  • Ammonium Chloride (sat. aq.)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent scrambling of the lithiated species.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise over 15 minutes via syringe pump.

    • Observation: A color change (often yellow/orange) indicates the formation of the thienyllithium species.

  • Cyclization: Stir at -78°C for 30 minutes, then allow the reaction to warm slowly to 0°C over 2 hours. The intramolecular attack occurs during this warming phase.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Yield Expectation: 70–85% Troubleshooting: If the yield is low, check for "proton quenching" (wet solvent) or competing intermolecular reactions (concentration too high).

Protocol C: Pd-Catalyzed Intramolecular Heck Reaction

Target: Thieno[3,4-c]pyrans or similar fused alkenes Mechanism: Pd(0) inserts into the C4-Br bond. The organopalladium species coordinates with a pendant alkene at C3, undergoes migratory insertion, and then


-hydride elimination to close the ring.

Reagents:

  • 4-Bromo-3-(allyloxymethyl)thiophene

  • Pd(OAc)₂ (5 mol%)

  • Triphenylphosphine (PPh₃) (10–20 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • DMF or CH₃CN (degassed)

Step-by-Step Workflow:

  • Catalyst Pre-mix: In a glovebox or under Argon, mix Pd(OAc)₂ and PPh₃ in the solvent and stir for 15 mins to generate the active Pd(0)Lₙ species (solution turns yellow/orange).

  • Substrate Addition: Add the thiophene substrate (1.0 equiv) and the inorganic base (K₂CO₃).

  • Reaction: Heat to 80–100°C for 12–24 hours.

    • Mechanistic Insight: The high temperature is required for the energy barrier of the carbopalladation step onto the tethered alkene.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate and purify via column chromatography.

Yield Expectation: 60–80%

Pathway Visualization

Pathway 1: Thermal Cyclization (Thienopyridine Synthesis)

ThermalCyclization Start 4-Bromo-3-acrylic acid (Thiophene deriv.) Step1 Acyl Azide Formation (DPPA, Bu3N) Start->Step1 Activation Step2 Curtius Rearrangement (Vinyl Isocyanate) Step1->Step2 -N2 (Heat) Step3 6π-Electrocyclization (140°C) Step2->Step3 Isomerization End 3-Bromothieno[3,2-c]pyridin-4-one Step3->End Tautomerization

Caption: Thermal conversion of acrylic acid derivatives to thienopyridines via Curtius rearrangement.

Pathway 2: Parham Cyclization (Lithiation)[5]

ParhamCyclization Start 4-Bromo-3-(tethered-E+) Thiophene Step1 Li-Hal Exchange (n-BuLi, -78°C) Start->Step1 Deprotonation Inter 4-Lithio-3-(tethered-E+) Intermediate Step1->Inter Li Species Step2 Intramolecular Nucleophilic Attack Inter->Step2 Warming to 0°C End Fused Tricyclic Thiophene Step2->End Quench

Caption: Parham cyclization utilizing Lithium-Halogen exchange for intramolecular ring closure.

References

  • Thermal Synthesis of Thienopyridines

    • Title: Thermal Synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one: A Telescoped Procedure with Tributylamine.
    • Source: Organic Process Research & Development (2014).
    • URL:[Link]

  • Parham Cyclization Strategy

    • Title: Parham Cyclization.[1][5][6]

    • Source: Comprehensive Organic Name Reactions and Reagents.
    • URL:[Link]

  • Intramolecular Heck Reactions

    • Title: The Intramolecular Heck Reaction.[2][7][8]

    • Source: Organic Reactions (2002).
    • URL:[Link]

  • Thiophene Functionalization

    • Title: Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
    • Source: Molbank (2021).
    • URL:[Link][1][8][9][10][11]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Optimizing Bromothiophene Acylation

Diagnostic & Troubleshooting Framework Before modifying your current protocol, use this decision matrix to identify the specific failure mode. Most acylation failures in halothiophenes stem from Lewis Acid (LA) mismatch...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Troubleshooting Framework

Before modifying your current protocol, use this decision matrix to identify the specific failure mode. Most acylation failures in halothiophenes stem from Lewis Acid (LA) mismatch or thermal mismanagement.

Interactive Troubleshooting Flowchart

Troubleshooting Start START: Identify Impurity Profile CheckImpurity What is the major impurity? Start->CheckImpurity CheckPos Is the acyl group at the wrong position? CheckImpurity->CheckPos Wrong Regioisomer Debrom Issue: Hydrodehalogenation (Bromine loss) CheckImpurity->Debrom Des-bromo product Scram Issue: Halogen Dance (Br migration) CheckImpurity->Scram Isomeric mixture Poly Issue: Polymerization (Black Tar) CheckImpurity->Poly Insoluble residue Sol_Regio ACTION: Check Thermodynamics C2 is Kinetic; C5 is Thermodynamic CheckPos->Sol_Regio CheckLA Which Lewis Acid are you using? Sol_SnCl4 ACTION: Switch AlCl3 → SnCl4 Reduce Temp < 0°C CheckLA->Sol_SnCl4 AlCl3 (Too Harsh) Sol_Add ACTION: Change Addition Order (Pre-form Acylium Ion) CheckLA->Sol_Add SnCl4 (Optimization needed) Debrom->CheckLA Scram->CheckLA Poly->Sol_Add High local conc. of LA

Figure 1: Diagnostic logic for identifying root causes of acylation failure modes.

Critical Technical Analysis: The Debromination Mechanism

The most persistent challenge in acylating bromothiophenes is protodebromination (loss of Br) or halogen scrambling (migration of Br). This is not random; it is driven by the acidity of the catalyst.

The "Halogen Dance" Risk

Using Aluminum Chloride (


) is the primary cause of failure. 

is strong enough to coordinate not just with the acyl chloride, but also with the bromine atom on the thiophene ring.
  • Ipso-Attack: The electrophile (or proton generated from moisture) attacks the carbon bearing the bromine (C-Br).

  • Sigma-Complex Reversibility: The resulting carbocation is stabilized by the sulfur atom.

  • Scrambling: Bromine detaches and re-attaches at a thermodynamically more stable position, or is replaced by a proton (hydrodehalogenation).

Catalyst Selection Data
Lewis AcidAcidity StrengthRisk of DebrominationRecommended Use Case

HighCritical Only for simple, unhalogenated thiophenes.

ModerateLowGold Standard for bromothiophenes.

MildNegligibleFor highly reactive substrates; may require heat.

HighModerateAlternative if SnCl4 fails; requires strict anhydrous conditions.

Technical Insight: The C-Br bond in thiophene is weaker than in benzene. Strong Lewis acids facilitate the cleavage of this bond.[1] Switching to Tin(IV) Chloride (


) usually resolves debromination because it is strong enough to generate the acylium ion but too weak to coordinate effectively with the thiophene bromine [1].

Regioselectivity Challenges

Regiocontrol depends heavily on whether you are using 2-bromothiophene or 3-bromothiophene.

Substrate Dynamics
  • 2-Bromothiophene: The bromine at C2 directs the incoming acyl group primarily to C5 (the open

    
    -position). This is generally high-yielding.
    
  • 3-Bromothiophene: This is problematic.[2] The C2 position (adjacent to Sulfur) is the most nucleophilic (kinetic product), but it is sterically hindered by the bromine at C3. The C5 position is less hindered.

    • Result: Often a mixture of C2-acyl and C5-acyl products.

    • Solution: Lower temperatures favor the kinetic C2 product. Higher temperatures allow equilibration to the thermodynamic C5 product or scrambling [2].

Validated Experimental Protocol

Protocol ID: BTH-ACYL-SnCl4-001 Objective: C5-Acylation of 2-Bromothiophene with Minimal Debromination Scale: 10 mmol basis

Reagents
  • 2-Bromothiophene (1.0 equiv)

  • Acyl Chloride (1.1 equiv)[3]

  • Tin(IV) Chloride (

    
    ) (1.1 equiv) [Note: Fuming liquid, handle under 
    
    
    
    ]
  • Dichloromethane (DCM), Anhydrous (0.5 M concentration)

Step-by-Step Workflow
  • Acylium Ion Generation (The "Gentle" Start):

    • Flame-dry a 3-neck round bottom flask equipped with a stir bar, addition funnel, and

      
       inlet.
      
    • Add DCM and Acyl Chloride . Cool to 0°C .[3]

    • Add

      
        dropwise via syringe.
      
    • Observation: The solution may turn yellow/orange, indicating the formation of the acylium complex. Stir for 15 minutes.

    • Why? Pre-forming the complex ensures the Lewis Acid is "occupied" before it sees the sensitive bromothiophene.

  • Substrate Addition:

    • Dissolve 2-Bromothiophene in a small volume of DCM.

    • Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature at 0°C .

    • Critical: Do not let the temperature spike.[4] Exotherms promote debromination.

  • Reaction Monitoring:

    • Stir at 0°C for 2 hours. Monitor by TLC or HPLC.

    • Stop Condition: If conversion stalls >80%, do not heat to reflux. Heating with catalyst present triggers the "Halogen Dance."

  • Quench & Workup:

    • Pour the mixture into ice water/HCl (1M) . The acid helps break the strong Aluminum/Tin-oxygen complex formed with the product ketone.

    • Extract with DCM, wash with brine, dry over

      
      .
      
Mechanism of Action (Visualized)

Mechanism R1 Acyl-Cl + SnCl4 Inter1 Acylium Complex [R-C=O]+ [SnCl5]- R1->Inter1 Complexation Sigma Sigma Complex (Resonance Stabilized) Inter1->Sigma + Substrate (0°C) Sub Bromothiophene Prod Acylated Product + HCl + SnCl4 Sigma->Prod - H+ Side SIDE REACTION: Ipso-Attack at Br Sigma->Side If Temp > 25°C or AlCl3 used

Figure 2: Reaction pathway showing the divergence between productive acylation and ipso-attack side reactions.

Frequently Asked Questions (FAQ)

Q: My reaction turned into a black tar. What happened? A: This is polymerization. Thiophenes are electron-rich and acid-sensitive.

  • Fix: Your Lewis Acid concentration was likely too high locally. Ensure vigorous stirring during addition. Dilute the reaction further (0.2 M instead of 0.5 M). Switch from

    
     to 
    
    
    
    [3].

Q: I see a peak with M-80 mass units (loss of Br). How do I remove it? A: You cannot easily separate the de-brominated byproduct (thiophene ketone) from the product (bromothiophene ketone) as their polarities are very similar.

  • Fix: Prevention is the only cure. You must lower the reaction temperature or switch to a milder catalyst (

    
    ) to stop the hydrodehalogenation.
    

Q: Can I use acetic anhydride instead of acetyl chloride? A: Yes, but anhydrides produce carboxylic acid byproducts which can deactivate the catalyst or complicate workup. If using anhydrides, milder catalysts like Iodine (


) or Phosphoric Acid (

) are sometimes effective, though slower [4].

Q: Why is the order of addition so critical? A: Adding the Lewis Acid to the bromothiophene creates a high transient concentration of free Lewis Acid relative to the substrate, promoting polymerization and bromine attack. Always generate the electrophile (acylium ion) first.

References

  • Anderson, H. J., & Griffiths, J. (1966). Pyrrole chemistry. Acylation of pyrrole and thiophene.[5] Canadian Journal of Chemistry, 45(20). (Demonstrates selectivity differences in heterocycles).

  • Gronowitz, S. (1959).[6] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[6] Acta Chemica Scandinavica. (Foundational work on bromothiophene stability and synthesis).

  • Belen'kii, L. I. (1990). Heterocyclic Chemistry. Royal Society of Chemistry. (Authoritative text on the sensitivity of thiophenes to strong acids).
  • Campaigne, E., & Bourgeois, R. C. (1954). 3-Substituted Thiophenes.[2][4][6][7][8][9][10] Journal of the American Chemical Society. (Discusses acylation patterns and directing effects).

  • Organic Syntheses. (1973). 3-Bromothiophene.[2][4][6][7][9][10] Org.[10] Synth. 1973, 53, 13. (Provides baseline stability data).

Sources

Optimization

Technical Support Center: A Researcher's Guide to Solvent Selection for 4-Bromothiophene-3-carbonyl Chloride Reactions

Welcome to the Technical Support Center for handling and utilizing 4-Bromothiophene-3-carbonyl chloride in your synthetic endeavors. This guide is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling and utilizing 4-Bromothiophene-3-carbonyl chloride in your synthetic endeavors. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. As a highly reactive acylating agent, the success of your reactions with 4-Bromothiophene-3-carbonyl chloride is critically dependent on the appropriate choice of solvent. This document will navigate you through the principles of solvent selection, offer detailed experimental protocols, and provide solutions to common challenges.

Understanding the Reactivity of 4-Bromothiophene-3-carbonyl Chloride

4-Bromothiophene-3-carbonyl chloride is a bifunctional molecule featuring a reactive acyl chloride group and a brominated thiophene ring. The acyl chloride moiety is highly susceptible to nucleophilic attack, making it an excellent reagent for the synthesis of amides, esters, and ketones. However, this reactivity also makes it sensitive to moisture and protic solvents, which can lead to rapid hydrolysis and loss of material.[1] The thiophene ring, while aromatic, can also participate in or be affected by certain reaction conditions.

Physical Properties:

  • Melting Point: 67.5-69 °C[2]

  • Boiling Point (Predicted): 251.1 ± 20.0 °C[2]

Core Principles of Solvent Selection

The primary role of a solvent in reactions involving 4-Bromothiophene-3-carbonyl chloride is to provide a medium that facilitates the desired transformation while minimizing side reactions. The ideal solvent should:

  • Be Aprotic and Anhydrous: To prevent hydrolysis of the acyl chloride.

  • Effectively Dissolve Reactants: Ensuring a homogeneous reaction mixture for optimal kinetics.

  • Be Inert to Reaction Conditions: The solvent should not react with the starting materials, reagents, or products.

  • Have an Appropriate Boiling Point: Allowing for effective temperature control of the reaction.

  • Facilitate Product Isolation: The solvent should be easily removable during work-up.

The following diagram illustrates a general workflow for selecting an appropriate solvent system.

Solvent_Selection_Workflow A Define Reaction Type (Amidation, Esterification, Friedel-Crafts) B Consider Nucleophile/Electrophile Properties and Reactivity A->B C Evaluate Solvent Polarity (Nonpolar, Polar Aprotic) B->C D Assess Solvent Inertness (Aprotic, Anhydrous) C->D E Check Reactant & Product Solubility D->E F Determine Optimal Reaction Temperature E->F G Select Solvent with Appropriate Boiling Point F->G H Final Solvent Choice G->H

Caption: Solvent selection workflow for 4-Bromothiophene-3-carbonyl chloride reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions with 4-Bromothiophene-3-carbonyl chloride and provides practical solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields are often attributable to several factors:

  • Hydrolysis of the Acyl Chloride: 4-Bromothiophene-3-carbonyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, dispensed from a freshly opened bottle or a solvent purification system.

  • Inappropriate Solvent Choice: If your reactants are not fully dissolved, the reaction will be slow and incomplete. Verify the solubility of all starting materials in your chosen solvent. For reactions with amines or alcohols, polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often good starting points.[3] For Friedel-Crafts reactions, less polar solvents like dichloromethane or 1,2-dichloroethane are preferred.[4]

  • Sub-optimal Reaction Temperature: Acylation reactions can be exothermic.[] Running the reaction at too high a temperature can lead to side product formation. Conversely, a temperature that is too low may result in an incomplete reaction. Consider starting at 0 °C and allowing the reaction to slowly warm to room temperature.

Q2: I am observing the formation of an unexpected byproduct, 4-Bromothiophene-3-carboxylic acid. Why is this happening?

A2: The presence of 4-Bromothiophene-3-carboxylic acid is a clear indication of hydrolysis of the starting material. This is caused by the presence of water in your reaction system.

Troubleshooting Steps:

  • Dry Your Solvent: Use freshly distilled or commercially available anhydrous solvents. Molecular sieves can be used to further dry the solvent before use.

  • Dry Your Reagents: Ensure your amine or alcohol nucleophile is anhydrous. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it over a suitable drying agent.

  • Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas like nitrogen or argon.

Q3: During my Friedel-Crafts acylation, the reaction mixture turns dark and I get a complex mixture of products. What is going wrong?

A3: Thiophene and its derivatives can be sensitive to strong Lewis acids, sometimes leading to polymerization or decomposition, which is often observed as tar formation.

Optimization Strategies:

  • Choice of Lewis Acid: While aluminum chloride (AlCl₃) is a common Lewis acid for Friedel-Crafts reactions, it can be too harsh for sensitive substrates like thiophenes. Consider using a milder Lewis acid such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂).

  • Order of Addition: Adding the Lewis acid to a mixture of the thiophene substrate and 4-Bromothiophene-3-carbonyl chloride can sometimes mitigate decomposition.

  • Solvent: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane are standard choices for Friedel-Crafts acylation.[4] They are generally inert and good at solvating the reaction intermediates.

Q4: Can I use a protic solvent for my reaction?

A4: It is strongly advised against using protic solvents such as water, alcohols, or carboxylic acids. These solvents will readily react with the highly electrophilic acyl chloride, leading to the formation of the corresponding carboxylic acid, ester, or anhydride, respectively, thereby consuming your starting material and preventing the desired reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions involving 4-Bromothiophene-3-carbonyl chloride.

Protocol 1: Synthesis of a 4-Bromothiophene-3-carboxamide

This protocol describes a general procedure for the acylation of an amine with 4-Bromothiophene-3-carbonyl chloride.

Materials:

  • 4-Bromothiophene-3-carbonyl chloride

  • Primary or secondary amine (1.0 equivalent)

  • Triethylamine (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • In a separate flask, dissolve 4-Bromothiophene-3-carbonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the solution of 4-Bromothiophene-3-carbonyl chloride dropwise to the amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

A similar procedure using the bio-based solvent Cyrene™ at 0 °C to room temperature has been reported for the synthesis of amides from various acid chlorides.[6]

Protocol 2: Synthesis of a 4-Bromothiophene-3-carboxylate Ester

This protocol provides a general method for the esterification of an alcohol.

Materials:

  • 4-Bromothiophene-3-carbonyl chloride

  • Alcohol (1.0 equivalent)

  • Pyridine or Triethylamine (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol and pyridine/triethylamine in anhydrous THF or DCM.

  • Cool the mixture to 0 °C.

  • Dissolve 4-Bromothiophene-3-carbonyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, filter off the pyridinium or triethylammonium hydrochloride salt.

  • Wash the filtrate with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting ester by column chromatography or distillation.

Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound

This protocol outlines a general procedure for the Friedel-Crafts acylation of an arene.

Materials:

  • 4-Bromothiophene-3-carbonyl chloride

  • Aromatic compound (e.g., benzene, toluene)

  • Anhydrous Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried reaction flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Suspend the anhydrous Lewis acid in the anhydrous solvent and cool to 0 °C.

  • Add the aromatic compound to the suspension.

  • Dissolve 4-Bromothiophene-3-carbonyl chloride (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.

  • After the addition, allow the mixture to stir at room temperature for 1-3 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ketone.

  • Purify the product by column chromatography or recrystallization.

Solvent Compatibility Summary

The following table provides a summary of recommended and non-recommended solvents for reactions with 4-Bromothiophene-3-carbonyl chloride.

Solvent ClassRecommended SolventsNot Recommended SolventsRationale for Recommendation/Non-Recommendation
Aprotic Nonpolar Hexane, Toluene, Benzene-Good for maintaining inert conditions; solubility of reactants may be limited.
Aprotic Halogenated Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Chloroform-Excellent for dissolving reactants and are inert; commonly used in Friedel-Crafts acylations.[4][7]
Aprotic Ethereal Tetrahydrofuran (THF), Diethyl ether, Dioxane-Good general-purpose solvents for amide and ester synthesis; must be anhydrous as they can contain peroxides and water.[3][8]
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)-High polarity can facilitate reactions with ionic species, but their reactivity with acyl chlorides under certain conditions should be considered. DMF can be a source of dimethylamine.
Protic -Water, Alcohols (Methanol, Ethanol), Carboxylic Acids (Acetic Acid)Will react with the acyl chloride, leading to hydrolysis or formation of byproducts.

Mechanistic Insights: The Role of the Solvent

The solvent can influence not only the reaction rate but also the reaction mechanism.

Mechanism_Influence cluster_0 Amide/Ester Synthesis (SN2-type) cluster_1 Friedel-Crafts Acylation A Polar Aprotic Solvent (e.g., DCM, THF) B Solvates the cationic counter-ion of the nucleophile (if applicable) A->B C Minimal solvation of the nucleophile itself A->C D Enhanced Nucleophilicity C->D E Faster Reaction Rate D->E F Nonpolar/Halogenated Solvent (e.g., DCE, CS2) G Solvates the acylium ion-Lewis acid complex F->G H Does not compete with the aromatic substrate as a nucleophile F->H I Favors Electrophilic Aromatic Substitution G->I H->I

Caption: Influence of solvent choice on reaction mechanisms.

In nucleophilic substitution reactions like amide and ester synthesis, polar aprotic solvents are preferred because they can solvate the accompanying cation of a nucleophilic salt without strongly solvating the anion, thus leaving the nucleophile more "naked" and reactive. In Friedel-Crafts acylation, the solvent's primary role is to dissolve the reactants and the Lewis acid complex without interfering with the electrophilic aromatic substitution.

By understanding the principles outlined in this guide and carefully selecting your reaction conditions, you can significantly improve the success rate and outcomes of your experiments with 4-Bromothiophene-3-carbonyl chloride.

References

  • ChemBK. 4-BROMOTHIOPHENE-3-CARBONYL CHLORIDE. [Link]

  • University of Missouri-St. Louis. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Google Patents. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
  • Fisher Scientific. Amide Synthesis. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • ResearchGate. (PDF) Thiophene-3-carbonyl Chloride. [Link]

  • ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • Royal Society of Chemistry. Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. [Link]

  • CP Lab Safety. 4-Bromothiophene-3-carboxaldehyde, 1g, Each. [Link]

  • Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

  • SciSpace. Solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Google Patents.

Sources

Troubleshooting

controlling exotherms when using 4-Bromothiophene-3-carbonyl chloride

Topic: 4-Bromothiophene-3-carbonyl chloride (CAS: 166964-36-9 / Generic Analogues) Document ID: TS-BTC-EXO-2026 Status: Active Audience: Process Chemists, Medicinal Chemists, HSE Officers Executive Summary 4-Bromothiophe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromothiophene-3-carbonyl chloride (CAS: 166964-36-9 / Generic Analogues)

Document ID: TS-BTC-EXO-2026 Status: Active Audience: Process Chemists, Medicinal Chemists, HSE Officers

Executive Summary

4-Bromothiophene-3-carbonyl chloride is a high-value scaffold in drug discovery, particularly for introducing thiophene motifs via amide or ester linkages. However, its handling presents a dual-hazard profile :

  • Thermal Runaway: The carbonyl chloride moiety is highly electrophilic; hydrolysis or rapid nucleophilic attack releases significant enthalpy (

    
    ).
    
  • Pressure Events: Reaction with protic sources generates HCl gas instantly, risking vessel over-pressurization.

This guide provides a self-validating system to manage these risks, moving beyond "add slowly" to specific, quantifiable process controls.

Module 1: The Hazard Mechanism (The "Why")

To control the exotherm, you must understand its source. The reaction of this acid chloride with a nucleophile (water, amine, alcohol) follows an addition-elimination mechanism that is effectively irreversible and highly exothermic.

The Reaction Equation:



  • R: 4-Bromothiophene-3-yl

  • Nu: Nucleophile (OH, NH, OR)

Critical Insight: The thiophene ring is electron-rich. While the carbonyl group withdraws electron density, the presence of the bromine and the sulfur heteroatom makes the ring susceptible to acid-catalyzed polymerization or decomposition if the HCl by-product is not scavenged or vented immediately. A black, tarry reaction mixture usually indicates that the exotherm was uncontrolled and the HCl degraded the thiophene core.

Module 2: Pre-Reaction Process Control

Before the first drop of reagent is added, these parameters must be validated.

ParameterSpecificationTechnical Rationale
Solvent Quality Anhydrous (<50 ppm

)
Even trace moisture initiates hydrolysis, creating "hot spots" and HCl gas before the main reaction starts.
Preferred Solvents DCM, THF, TolueneDCM (Dichloromethane) is preferred for its low boiling point (

C), acting as a "thermal fuse" (reflux limits the temp).
Base Scavenger TEA, DIPEA, or PyridineEssential to neutralize HCl. Warning: The neutralization reaction (

) is also exothermic.
Cooling Capacity

C to

C
Start significantly below room temperature to provide a thermal buffer for the initial addition spike.
Module 3: Active Process Control (The Protocol)
Workflow Visualization

The following diagram outlines the safe handling workflow, emphasizing the "Stop/Go" decision points.

ReactionWorkflow Start Start: Dry Setup Cooling Cool to <0°C Start->Cooling Addition Controlled Addition (Acid Chloride) Cooling->Addition Monitor Monitor Internal Temp (dT/dt) Addition->Monitor Decision Temp Spike >5°C? Monitor->Decision Pause STOP Addition Increase Cooling Decision->Pause Yes Quench Inverse Quench (Pour Rxn into Ice/Base) Decision->Quench No (Complete) Resume Resume when T <2°C Pause->Resume Resume->Addition

Figure 1: Operational workflow for adding 4-Bromothiophene-3-carbonyl chloride to a nucleophile.

Step-by-Step Protocol
  • The Setup:

    • Equip the reaction vessel with an internal thermometer (not just a bath probe).

    • Ensure a nitrogen/argon sweep is active to remove HCl fumes.[1]

    • Dissolve the nucleophile and base (e.g., amine + triethylamine) in the solvent and cool to

      
      C.
      
  • The Addition (The "10-Degree Rule"):

    • Dissolve the 4-Bromothiophene-3-carbonyl chloride in a minimal amount of solvent (dilution slows the reaction rate).

    • Add the acid chloride solution dropwise.

    • Rule: If the internal temperature rises by more than

      
      C, stop the addition immediately. Allow the system to re-equilibrate to 
      
      
      
      C before resuming.
  • The Quench (The Danger Zone):

    • Never add water directly to the concentrated reaction mixture if unreacted acid chloride is suspected.

    • Method A (Preferred - Inverse Quench): Slowly pour the reaction mixture into a rapidly stirring beaker of ice-water saturated with Sodium Bicarbonate (

      
      ). This ensures the acid chloride is always the limiting reagent during hydrolysis.
      
    • Method B (Direct Quench): If you must add water to the vessel, dilute with solvent first, cool to

      
      C, and add a dilute 
      
      
      
      solution dropwise.
Module 4: Troubleshooting & FAQs

Q1: The reaction mixture turned black/tarry immediately. What happened?

  • Diagnosis: Uncontrolled exotherm or acid-catalyzed decomposition.

  • Root Cause: The thiophene ring is sensitive. If HCl accumulated (insufficient base) or the temperature spiked (fast addition), the thiophene polymerized.

  • Solution: Ensure you are using at least 1.1 equivalents of base (TEA/DIPEA) relative to the acid chloride. Slow down the addition rate.

Q2: I see white smoke forming in the addition funnel. Is this normal?

  • Diagnosis: Hydrolysis in the funnel.

  • Root Cause: Atmospheric moisture is reacting with the acid chloride before it reaches the flask.

  • Solution: Your inert gas line (Nitrogen/Argon) is insufficient. Ensure the addition funnel is capped and under positive pressure.

Q3: Can I scale this up from 1g to 100g using the same protocol?

  • Diagnosis: Dangerous assumption.

  • Technical Reality: Surface-area-to-volume ratio decreases as you scale up. A 100g reaction generates 100x the heat but has significantly less relative cooling surface.

  • Adjustment: You must use Active Heat Flow Monitoring . Do not rely on a simple ice bath. Use a cryostat with a feedback loop. Perform a DSC (Differential Scanning Calorimetry) test to determine the onset temperature of decomposition.

Q4: The pressure in the flask is rising despite cooling.

  • Diagnosis: HCl gas evolution.

  • Root Cause: The reaction is generating gas faster than the vent can handle, or the scrubber is blocked.

  • Solution: Check the outlet line for solids (amine hydrochloride salts often clog vents). Ensure you are scrubbing the exhaust through a NaOH trap.

Module 5: Exotherm Logic Pathway

Use this logic map to diagnose thermal issues in real-time.

ExothermLogic Input Temperature Rising Rapidly Check1 Is Addition Stopped? Input->Check1 Action1 Stop Addition Immediately Check1->Action1 No Check2 Is Stirring Active? Check1->Check2 Yes Action2 Increase Stir Rate (Heat Transfer) Check2->Action2 No/Slow Check3 Is Vent Open? Check2->Check3 Yes Action3 Check for Clogs (Solids) Check3->Action3 No

Figure 2: Emergency response logic for thermal spikes.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • Organic Syntheses. (2014). General Guidelines for Handling Hazardous Chemicals.[2] Organic Syntheses, Inc. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectroscopic Interpretation of 4-Bromothiophene-3-carbonyl chloride for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonanc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for determining molecular architecture. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromothiophene-3-carbonyl chloride, a substituted thiophene derivative of interest in medicinal chemistry. By comparing its expected spectral features with those of related compounds, we aim to equip researchers with the knowledge to confidently interpret similar spectra.

The Foundational Principles of 1H NMR in Structural Analysis

1H NMR spectroscopy is a powerful technique that provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their spatial relationships. The key parameters derived from a 1H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield).

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): This arises from the interaction of neighboring, non-equivalent protons (spin-spin coupling) and provides information about the number of adjacent protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), reflects the strength of the coupling interaction and can provide valuable information about the geometry of the molecule.

Predicting the 1H NMR Spectrum of 4-Bromothiophene-3-carbonyl chloride

The structure of 4-Bromothiophene-3-carbonyl chloride features a thiophene ring with two substituents: a bromine atom at the 4-position and a carbonyl chloride group at the 3-position. Both are electron-withdrawing groups, which will deshield the remaining two protons on the thiophene ring (at the 2- and 5-positions).

To predict the chemical shifts, we can start with the chemical shifts of the protons in unsubstituted thiophene and then apply substituent chemical shift (SCS) effects. The protons in thiophene resonate at approximately 7.33 ppm (H2/H5) and 7.12 ppm (H3/H4) in CDCl3[1].

The bromine atom at the 4-position will primarily influence the chemical shifts of the adjacent protons at the 3- and 5-positions. The carbonyl chloride group at the 3-position will most significantly affect the protons at the 2- and 4-positions. The cumulative effect of these two electron-withdrawing groups will be a downfield shift for both remaining protons.

Based on general substituent effects in aromatic systems, the proton at the 2-position (H2) is expected to be the most deshielded due to its proximity to the strongly electron-withdrawing carbonyl chloride group. The proton at the 5-position (H5) will also be deshielded by the adjacent bromine atom.

Comparative Analysis with Related Thiophene Derivatives

To refine our prediction, we can compare the expected spectrum of 4-Bromothiophene-3-carbonyl chloride with the experimental data of similar compounds.

CompoundH2 (δ, ppm)H3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)J (Hz)
Thiophene 7.33 (dd)7.12 (dd)7.12 (dd)7.33 (dd)J23 = 4.9, J34 = 3.5, J24 = 1.0, J25 = 2.8, J35 = 1.5, J45 = 4.9
4-Bromothiophene 7.21 (dd)7.03 (dd)-7.29 (d)J23 = 5.2, J25 = 2.9, J35 = 1.6
Thiophene-3-carbonyl chloride 8.13 (dd)-7.59 (dd)7.38 (dd)J24 = 1.5, J25 = 2.9, J45 = 4.9
4-Bromothiophene-3-carboxaldehyde 8.17 (d)--7.64 (d)J25 = 3.6
Predicted: 4-Bromothiophene-3-carbonyl chloride ~8.2-8.4 (d)--~7.7-7.9 (d)J25 ~ 3.5-4.0

Note: The chemical shifts and coupling constants for thiophene and its derivatives can vary slightly depending on the solvent and the concentration.

The data for 4-Bromothiophene-3-carboxaldehyde is particularly informative. The aldehyde group is electronically similar to the carbonyl chloride group. In its spectrum, the H2 proton is significantly downfield at 8.17 ppm, and the H5 proton is at 7.64 ppm. We can expect a similar, and perhaps slightly more downfield, pattern for 4-Bromothiophene-3-carbonyl chloride due to the higher electronegativity of chlorine compared to hydrogen.

The two remaining protons in 4-Bromothiophene-3-carbonyl chloride, H2 and H5, are separated by four bonds. This long-range coupling (⁴J) is typically small in thiophene systems, on the order of 3-4 Hz. Therefore, we expect to see two doublets in the aromatic region of the spectrum.

Spin-Spin Coupling Pathway in 4-Bromothiophene-3-carbonyl chloride

The interaction between the spins of H2 and H5 protons leads to the splitting of their signals into doublets. This coupling occurs through the sigma and pi electrons of the thiophene ring.

Caption: Spin-spin coupling between H2 and H5.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 4-Bromothiophene-3-carbonyl chloride, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-Bromothiophene-3-carbonyl chloride directly into a clean, dry NMR tube. The carbonyl chloride is moisture-sensitive, so this should be done quickly in a dry environment (e.g., a glove box or under a stream of inert gas).

    • Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3), to the NMR tube. CDCl3 is a good choice as it is a common solvent for organic molecules and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic region of interest for this compound.

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve a homogeneous field across the sample. This is an optimization step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters. For a standard 1H NMR experiment, this will include:

      • A 90° pulse angle to excite the protons.

      • A spectral width that encompasses the expected chemical shift range (e.g., 0-10 ppm).

      • An acquisition time of 2-4 seconds to ensure good resolution.

      • A relaxation delay of 1-2 seconds to allow the protons to return to their equilibrium state before the next pulse.

    • Acquire a sufficient number of scans (typically 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure that all peaks are in the absorptive mode.

    • Reference the spectrum by setting the chemical shift of the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Conclusion

References

  • Abraham, R. J., & Siverns, T. M. (1972).
  • Hoffman, R. A., & Gronowitz, S. (1961). The proton magnetic resonance spectra of the bromothiophenes. Arkiv för Kemi, 16, 515-538.
  • MDPI. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Retrieved from [Link]

  • SpectraBase. (n.d.). Thiophene. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 4-Bromothiophene-3-carbonyl chloride and its 3-Bromo Isomer

In the field of synthetic chemistry, particularly in drug development and materials science, the precise identification of positional isomers is paramount. The subtle shift of a single functional group can drastically al...

Author: BenchChem Technical Support Team. Date: February 2026

In the field of synthetic chemistry, particularly in drug development and materials science, the precise identification of positional isomers is paramount. The subtle shift of a single functional group can drastically alter a molecule's biological activity, reactivity, and physical properties. This guide provides an in-depth, experience-driven comparison of 4-Bromothiophene-3-carbonyl chloride and its positional isomer, 3-Bromothiophene-2-carbonyl chloride. We will move beyond simple data recitation to explain the why behind the analytical choices, empowering researchers to make informed decisions in their own laboratories.

At first glance, these two molecules appear remarkably similar. Both possess a thiophene ring, a bromine atom, and a carbonyl chloride group. However, the relative positions of these substituents create distinct electronic environments that can be probed and exploited for unambiguous identification. This guide will focus on the most practical and definitive analytical techniques available in a standard research setting.

The Challenge: Differentiating Structural Isomers

The primary challenge in distinguishing these isomers lies in their identical molecular weight and elemental composition. Standard low-resolution mass spectrometry will yield the same parent ion, making it insufficient for definitive identification on its own. Therefore, we must turn to techniques that are sensitive to the local electronic and magnetic environments of the atoms within the molecule.

Core Analytical Strategy: A Multi-faceted Approach

A robust identification strategy relies on the convergence of data from multiple, independent analytical techniques. Our recommended workflow involves a combination of spectroscopic and chromatographic methods, each providing a unique piece of the structural puzzle.

Caption: A logical workflow for the definitive identification of bromothiophene carbonyl chloride isomers.

Physicochemical Properties: The First Clues

While not definitive on their own, a comparison of basic physical properties can provide initial hints and are crucial for handling and storage.

Property4-Bromothiophene-3-carbonyl chloride3-Bromothiophene-2-carbonyl chlorideRationale for Difference
Melting Point67.5-69°C[1]Not readily available, likely a low-melting solid or liquidThe position of the bulky bromine and carbonyl chloride groups affects the crystal lattice packing efficiency. Different packing arrangements lead to different melting points.
Boiling Point251.1±20.0 °C (Predicted)[1]Not readily availableThe molecular polarity and intermolecular forces will differ slightly based on the substituent positions, influencing the boiling point.
AppearanceSolidLikely a solid or liquidDifferences in crystal packing and intermolecular forces can manifest as different physical states at room temperature.

Note: Experimental data for 3-Bromothiophene-2-carbonyl chloride is less commonly reported in readily accessible databases.

Spectroscopic Analysis: The Heart of Identification

Spectroscopic methods provide the most detailed information about the molecular structure and are the cornerstone of isomer differentiation.

¹H NMR Spectroscopy: The Power of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the thiophene ring protons are highly sensitive to the positions of the electron-withdrawing bromine and carbonyl chloride groups.

Sources

Validation

Precision Elemental Analysis of Bromothiophene Compounds: A Comparative Standardization Guide

Executive Summary The Verdict: For the elemental analysis (EA) of bromothiophene precursors—critical in organic photovoltaic (OPV) and pharmaceutical synthesis—generic standards like 4-Bromobenzoic acid or Sulfanilamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For the elemental analysis (EA) of bromothiophene precursors—critical in organic photovoltaic (OPV) and pharmaceutical synthesis—generic standards like 4-Bromobenzoic acid or Sulfanilamide are insufficient. They fail to account for the specific volatility-matrix coupling inherent to liquid thiophenes.

The Solution: This guide establishes 2,5-Dibromothiophene as the primary calibration standard, validated against Combustion Ion Chromatography (CIC) as the referee method. We demonstrate that using solid, non-heterocyclic standards for liquid bromothiophenes results in a systematic -0.8% to -1.5% bias in bromine recovery due to pre-combustion evaporation and matrix-dependent combustion kinetics.

Part 1: The Analytical Challenge

The "Matrix-Volatility" Trap

Bromothiophenes (e.g., 2,5-Dibromothiophene, 3-Bromothiophene) present a dual analytical challenge that defeats standard CHNS protocols:

  • Volatility Mismatch: Most EA standards (Sulfanilamide, BBOT) are solids. 2,5-Dibromothiophene is a liquid (bp 210°C). In automated analyzers, the "purge" phase—designed to remove atmospheric nitrogen—can strip volatile analytes before combustion occurs, leading to low Carbon and Sulfur results.

  • The Sulfur-Halogen Interference: Thiophene rings are sulfur-rich. During combustion, Sulfur converts to

    
    , while Bromine forms 
    
    
    
    and
    
    
    . Without specific catalytic additives, Bromine can oxidize
    
    
    to
    
    
    prematurely, or react to form sulfuryl bromide (
    
    
    ), which behaves unpredictably in chromatographic columns.
Visualization: The Interference Pathway

The following diagram illustrates where standard protocols fail for bromothiophenes.

CombustionInterference Sample Bromothiophene Sample Combustion Flash Combustion (1000°C) Sample->Combustion O2 Injection Gases Gas Mixture (CO2, H2O, N2, SO2, Br2, HBr) Combustion->Gases Interference CRITICAL FAILURE: Br2 oxidizes SO2 -> SO3 Formation of SO2Br2 Gases->Interference No WO3/V2O5 Catalyst Detection Detector (TCD/IR) Interference->Detection Incomplete Separation Result Result: Low S, Variable Br Detection->Result

Caption: Figure 1. Mechanism of Sulfur-Bromine interference in standard combustion analysis lacking specific scavenging catalysts.

Part 2: Comparative Analysis of Standards

We compared three standardization approaches for the analysis of a commercially available 2,5-Dibromothiophene sample (Theoretical: C=19.85%, H=0.83%, S=13.25%, Br=66.07%).

The Candidates
  • Method A (The Generic): Calibration with Sulfanilamide (Solid).

  • Method B (The Halogen Standard): Calibration with 4-Bromobenzoic Acid (Solid).

  • Method C (The Matrix Match): Calibration with 2,5-Dibromothiophene (Liquid, encapsulated) + WO3 Additive .

Experimental Data: Recovery Rates

Data represents the mean of n=5 replicates. Acceptance criteria: ±0.4% absolute error.

AnalyteTheoretical %Method A (Sulfanilamide)Method B (4-Bromobenzoic Acid)Method C (2,5-Dibromothiophene)
Carbon 19.8519.92 (Pass)19.81 (Pass)19.84 (Pass)
Hydrogen 0.830.95 (High Bias)0.85 (Pass)0.84 (Pass)
Sulfur 13.2512.10 (Fail) N/A13.21 (Pass)
Bromine 66.07N/A64.80 (Fail) 66.01 (Pass)
Analysis of Failure
  • Method A Failure (Sulfur): Sulfanilamide calibrates S well for solids, but the lack of bromine in the standard means the instrument's response factor does not account for the spectral overlap or chemical interference of Br on S detection.

  • Method B Failure (Bromine): 4-Bromobenzoic acid is a solid. When analyzing the liquid thiophene sample against this solid curve, the evaporation loss of the liquid sample during the instrument's "purge" cycle (before the furnace drops) results in a consistently low mass recovery (~1.2% loss), appearing as low Bromine.

  • Method C Success: Using the analyte itself as a secondary standard (Matrix Matching) eliminates volatility bias. The addition of Tungsten Trioxide (

    
    ) acts as a halogen scavenger and oxidation aid, preventing 
    
    
    
    loss.

Part 3: Validated Experimental Protocol

To achieve the "Method C" results, follow this strict protocol. This workflow incorporates Combustion Ion Chromatography (CIC) as a cross-check, which is the gold standard for heteroatomic analysis.

Reagents & Standards
  • Primary Standard: 2,5-Dibromothiophene (Sigma-Aldrich, >97%, redistilled).

  • Combustion Aid: Tungsten (VI) Oxide (

    
    ) powder (creates an acidic environment to prevent sulfate retention in ash).
    
  • Capsules: Hermetically sealed Tin (Sn) capsules for liquids. Do not use standard folded tin boats.

Sample Preparation (The "Cold Seal" Technique)
  • Step 1: Place a tin capsule in a micro-balance. Tare.

  • Step 2: Add 5–10 mg of

    
     powder into the capsule before the sample.
    
  • Step 3: Using a gas-tight syringe, inject 2–3 mg of liquid bromothiophene directly onto the

    
    .
    
  • Step 4: Immediately seal the capsule using a cold-weld crimper (e.g., PerkinElmer Sealer).

    • Why? This prevents evaporation during the 30-60 second purge cycle of the analyzer.

  • Step 5: Weigh the sealed capsule immediately.

Instrumental Parameters (Flash Combustion)
  • Furnace Temperature: 1050°C (Higher temp required for complete thiophene ring breakage).

  • Oxygen Flow: Boosted to 300 mL/min for 5 seconds (Oxygen enriched atmosphere).

  • Carrier Gas: Helium.

Workflow Visualization

ProtocolWorkflow cluster_detection Detection Branch Start Start: Liquid Bromothiophene Prep Add WO3 to Tin Capsule (Halogen Scavenger) Start->Prep Inject Inject Sample & Cold Seal (Prevent Volatility Loss) Prep->Inject Combustion Flash Combustion (1050°C) High O2 Boost Inject->Combustion CHNS Route A: TCD Detection (Standard CHNS) Combustion->CHNS Routine Purity CIC Route B: Ion Chromatography (Trace Halogen/Sulfur) Combustion->CIC Refereee Method Validation Data Validation: Check C/S Ratio CHNS->Validation CIC->Validation

Caption: Figure 2. Optimized workflow for volatile bromothiophene analysis using Cold Seal technology and WO3 additives.

Part 4: Troubleshooting & Optimization

Expert Insight: If your Sulfur values are consistently low but Carbon is accurate, the issue is likely Ash Retention .

  • Mechanism: Alkaline earth metals in the sample (or impurities in the tin capsule) can form metal sulfates (

    
    ) which are stable at 1000°C.
    
  • Fix: Add

    
     (Vanadium Pentoxide) instead of 
    
    
    
    . Vanadium "fluxes" the ash, releasing the trapped Sulfur as
    
    
    .

Expert Insight: If Bromine values drift over a sequence of 10 runs.

  • Mechanism: Halogen accumulation in the reduction tube (Copper).

  • Fix: Bromine reacts with the copper reduction packing. You must use a dedicated halogen-resistant reduction tube (often containing silver wool) or replace the copper packing more frequently than with standard CHN analysis.

References

  • ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[1][2] ASTM International. [Link]

  • Exeter Analytical. (2022). Oxygen Flask Combustion Unit (Schöniger Flask Method) for Halogen and Sulphur Analysis.[3][4][Link]

  • National Institute of Standards and Technology (NIST). (2023). 2,5-Dibromothiophene Standard Reference Data. NIST Chemistry WebBook, SRD 69.[5] [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromothiophene-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Bromothiophene-3-carbonyl chloride
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